3-butyl-2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one
描述
3-Butyl-2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one is a quinazolinone derivative characterized by a 3,4-dihydroquinazolin-4-one core substituted at position 3 with a butyl group and at position 2 with a sulfanyl-linked 5-methyl-2-phenyloxazole moiety. This compound combines structural features of quinazolinones (known for diverse bioactivity) and oxazole-containing pharmacophores, which are often associated with antimicrobial, anti-inflammatory, and enzyme-inhibitory properties . Its synthesis typically involves condensation reactions under optimized conditions, though specific protocols for this derivative remain underreported in the literature.
属性
IUPAC Name |
3-butyl-2-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methylsulfanyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2S/c1-3-4-14-26-22(27)18-12-8-9-13-19(18)25-23(26)29-15-20-16(2)28-21(24-20)17-10-6-5-7-11-17/h5-13H,3-4,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTLYMUXIBLEMCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=CC=CC=C2N=C1SCC3=C(OC(=N3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
3-butyl-2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one is a compound of growing interest due to its diverse biological activities. This article explores its potential therapeutic applications, focusing on its antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and anticancer properties.
The compound has the following chemical structure and properties:
- Molecular Formula : C23H23N3O2S
- Molecular Weight : 405.52 g/mol
- CAS Number : 937966-06-8
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains and fungi, showing promising results.
| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Pseudomonas aeruginosa | Inhibition observed | 0.21 µM |
| Escherichia coli | Inhibition observed | 0.21 µM |
| Candida spp. | Antifungal activity | Variable |
The compound demonstrated a potent inhibitory effect against both Gram-positive and Gram-negative bacteria as well as antifungal activity against species of the genus Candida .
Anti-inflammatory and Analgesic Properties
In preclinical studies, the compound has shown anti-inflammatory effects by inhibiting pro-inflammatory cytokines. Additionally, it has demonstrated analgesic properties in pain models, suggesting potential use in pain management therapies.
Anticonvulsant Activity
Preliminary studies have indicated that this compound may possess anticonvulsant properties. It was tested in animal models of epilepsy, showing a reduction in seizure frequency and severity.
Anticancer Potential
The anticancer activity of 3-butyl-2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one has been assessed using various cancer cell lines. The compound exhibited cytotoxic effects against several tumor types.
| Cancer Cell Line | IC50 Value |
|---|---|
| MCF7 (Breast Cancer) | 15 µM |
| HeLa (Cervical Cancer) | 12 µM |
| A549 (Lung Cancer) | 10 µM |
These results indicate that the compound may interfere with cancer cell proliferation and induce apoptosis .
The biological activities of this compound are attributed to its ability to interact with specific molecular targets within cells. Molecular docking studies suggest that it binds effectively to enzymes involved in bacterial cell wall synthesis and cancer cell growth regulation.
Binding Interactions
The most active compounds showed strong binding interactions with critical residues at the active sites of their target proteins, which include:
- Hydrogen bonding with key amino acids.
- Pi-Pi stacking interactions that stabilize the binding conformation.
相似化合物的比较
Comparison with Structural and Functional Analogues
Structural Analogues in the Quinazolinone Family
The compound shares its quinazolinone core with several derivatives, differing primarily in substituent groups. Key analogues include:
Functional and Pharmacological Insights
- COX-2 Inhibition: The sulfonamide-substituted quinazolinone (47.1% COX-2 inhibition) highlights the role of electron-withdrawing groups (e.g., sulfonamide) in enhancing enzyme binding . In contrast, the target compound’s oxazole-sulfanyl group may prioritize different interactions (e.g., hydrophobic or π-π stacking) due to its aromatic and sulfur-containing moieties.
- Synthetic Accessibility: The target compound’s synthesis likely parallels methods for other sulfanyl-linked quinazolinones, such as microwave-assisted condensation or ethanol reflux, though its oxazole component may require additional steps for regioselective functionalization .
Physicochemical and Pharmacokinetic Properties
- Electron Distribution : The oxazole ring’s electron-rich nature may influence binding to targets like kinases or cytochrome P450 enzymes, contrasting with sulfonamide analogues’ electrostatic interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
